![molecular formula C19H21FN2O4S B6542699 3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide CAS No. 1060365-88-9](/img/structure/B6542699.png)
3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide
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Description
3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.12060649 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of the compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a fluorine atom, a methoxy group, and a pyrrolidine moiety, which are crucial for its biological activity.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression.
COX Inhibition
Research indicates that compounds similar to this sulfonamide exhibit varying degrees of COX-2 inhibition. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting that modifications in the structure can enhance or diminish inhibitory effects .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of similar sulfonamide derivatives:
Compound Name | COX-2 Inhibition (%) | Concentration (μM) | Reference |
---|---|---|---|
Compound A | 47.1 | 20 | |
Compound B | 80.1 | 1 | |
Compound C | 27.72 | 22 |
Case Studies and Research Findings
Several studies have explored the biological implications of sulfonamides and their derivatives:
- Inhibition of Tumor Growth : In vitro studies have shown that compounds with similar structures exhibit significant anti-tumor activity by inhibiting cell proliferation in various cancer cell lines. These compounds may induce apoptosis through the modulation of signaling pathways associated with cell survival.
- Anti-inflammatory Effects : The anti-inflammatory properties linked to COX inhibition suggest potential applications in treating inflammatory diseases such as arthritis. The ability to selectively inhibit COX-2 while sparing COX-1 is particularly advantageous to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
- Neuroprotective Potential : Some derivatives have been investigated for neuroprotective effects, showing promise in models of neurodegenerative diseases. The presence of the pyrrolidine ring may contribute to enhanced blood-brain barrier permeability, allowing better therapeutic delivery.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects through clinical trials.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-18-9-8-16(13-17(18)20)27(24,25)21-15-6-4-14(5-7-15)12-19(23)22-10-2-3-11-22/h4-9,13,21H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXRYESASZZOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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